ATP-Red 1 is classified as a fluorescent probe that selectively binds to adenosine triphosphate, emitting red fluorescence upon binding. It is derived from modifications of existing fluorescent probes to enhance specificity and sensitivity for ATP detection in biological systems. The compound is commercially available from various suppliers, including Merck Millipore and MedChemExpress, which provide detailed product specifications and safety data sheets for researchers .
The synthesis of ATP-Red 1 involves several chemical reactions that modify existing fluorescent compounds to achieve the desired specificity for adenosine triphosphate. The primary steps include:
The synthesis typically requires advanced organic chemistry techniques and may involve the use of solvents and reagents that necessitate careful handling due to their potential hazards. The final product is lyophilized and stored under specific conditions to maintain stability .
ATP-Red 1 features a unique molecular structure that allows it to selectively bind to adenosine triphosphate. Its structure includes:
The molecular formula of ATP-Red 1 is typically represented as , with a molecular weight around 378.46 g/mol. Spectroscopic data indicate optimal excitation wavelengths around 640 nm, with emission peaks near 660 nm .
ATP-Red 1 undergoes specific interactions when introduced into cellular environments:
The binding kinetics of ATP-Red 1 can be characterized by measuring changes in fluorescence intensity in response to varying concentrations of adenosine triphosphate. This allows researchers to determine the affinity and specificity of the dye for its target molecule .
ATP-Red 1 operates through a mechanism that involves:
Studies have shown that ATP-Red 1 can effectively visualize changes in mitochondrial adenosine triphosphate levels in real-time, making it a powerful tool for studying cellular metabolism under various physiological and pathological conditions .
ATP-Red 1 has numerous applications in scientific research:
ATP-Red 1 incorporates deliberate molecular modifications to achieve specific mitochondrial accumulation. Its design features a lipophilic cationic triphenylphosphonium (TPP+) moiety conjugated to the fluorophore core through an alkyl linker. This TPP+ group exploits the negative mitochondrial membrane potential (ΔΨm, typically -150 to -180 mV) for electrophoretic accumulation within the mitochondrial matrix – a strategy validated by co-localization studies with JC-1 and MitoTracker dyes [1] [6]. The probe’s calculated partition coefficient (Log P ≈ 2.0 ± 0.3) balances membrane permeability and mitochondrial retention, minimizing cytosolic dispersion [1]. Further optimization involves adjusting the alkyl chain length (typically C8-C12) to fine-tune membrane penetration kinetics while preserving mitochondrial specificity under physiological conditions (~37°C, pH 7.4). Notably, replacing TPP+ with less delocalized cations (e.g., trimethylammonium) reduces mitochondrial accumulation by >60%, confirming TPP+’s critical role in subcellular targeting [6] [8].
Table 1: Mitochondrial Targeting Features of ATP-Red 1
Structural Element | Chemical Function | Targeting Outcome |
---|---|---|
Triphenylphosphonium (TPP+) | Electropositive charge delocalization | Electrophoretic accumulation driven by ΔΨm |
C10 alkyl linker | Spatial separation of TPP+ from fluorophore | Prevents fluorescence quenching; optimizes membrane transit |
Log P ~ 2.0 | Balanced lipophilicity | Enables passive diffusion across phospholipid bilayers |
Moderate molecular weight (561.48 g/mol) | Size-appropriate for cellular uptake | Facilitates entry via endocytosis & passive transport |
ATP-Red 1 operates via a "switch-on" fluorescence mechanism triggered by synergistic interactions with ATP’s molecular structure. The probe combines:
This multisite binding induces a conformational shift from a non-fluorescent spirolactam (closed) form to a fluorescent ring-opened xanthene structure. The switch occurs within 15 minutes at 10 μM probe concentration in live cells, with reversibility confirmed upon ATP depletion using 2-deoxyglucose/oligomycin treatments [2] [6]. Binding stoichiometry analysis (Job’s plot) reveals a 1:1 ATP:probe complex with Kd ~ 0.8 μM, aligning with physiological mitochondrial ATP concentrations (1-10 mM) through signal amplification [1] [6].
ATP-Red 1 exhibits excitation/emission maxima at 510 ± 5 nm and 590 ± 10 nm, respectively – a spectral profile engineered to minimize biological interference. Key tuning strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7